molecular formula C24H16Cl2N2O3S B2490886 1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1022096-46-3

1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No. B2490886
CAS RN: 1022096-46-3
M. Wt: 483.36
InChI Key: LZOOPIWKZOSJCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex compounds similar to 1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves multi-step chemical reactions, often starting from simpler organic compounds and proceeding through various intermediates. Techniques such as nucleophilic substitution, aldol condensation, and Michael addition are commonly employed. For instance, compounds with structural similarities have been synthesized using tandem Aldol condensation-Michael addition processes in aqueous media, showcasing the intricate pathways involved in creating such complex molecules (Barakat et al., 2015).

Molecular Structure Analysis

X-ray crystallography is a primary tool for determining the molecular structure of complex organic compounds. It provides detailed insights into the arrangement of atoms within a molecule, their bond lengths, angles, and overall geometry. Studies on similar compounds have elucidated their crystalline structures, confirming features such as intramolecular bonding and spatial orientation, which are crucial for understanding the compound's reactivity and properties (Calvo et al., 1974).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. Reactions such as sulfuration, isomerization, and electrophilic addition are common, depending on the compound's specific functional groups. These reactions can lead to the formation of new compounds with varied properties and potential applications. For example, the reaction with electrophilic and nucleophilic agents can be influenced by the presence of chlorophenyl and methylsulfanyl groups, impacting the compound's reactivity and the types of products formed (Nakayama et al., 1998).

Scientific Research Applications

Environmental Impact and Endocrine Disruption

Research has explored the environmental presence and impact of organochlorine compounds, such as DDT (1,1,1-trichloro-2,2-bis (p-chlorophenyl)-ethane) and its metabolites, due to their persistence and potential for bioaccumulation. These studies highlight concerns about the endocrine-disrupting effects of such compounds on wildlife and human health. For instance, DDT and its metabolites have been shown to act as endocrine disruptors, impacting reproductive and immune systems through interactions with nuclear receptors and affecting mitochondrial function and apoptosis pathways (Burgos-Aceves et al., 2021).

Applications in Material Science

Compounds with chlorophenyl groups have been utilized in the development of materials with specific optical or electronic properties. For instance, research into organic semiconductors for organic light-emitting diodes (OLEDs) has explored the use of various conjugated systems, including those based on BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) and related materials. These studies demonstrate the potential for utilizing complex organic molecules in the fabrication of devices with applications ranging from sensing to energy conversion (Squeo & Pasini, 2020).

Health Implications

The health implications of exposure to synthetic chemicals structurally related to "1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione" have been a subject of research, particularly in terms of reproductive toxicity and carcinogenic potential. Studies have focused on understanding how such compounds, through their endocrine-disrupting capabilities, might contribute to diseases, including various forms of cancer and reproductive health issues. For example, the role of bisphenol A (BPA) and its analogs in modulating autophagy, a process critical for cellular maintenance and response to stress, has been explored, suggesting that environmental pollutants like BPA could influence disease pathogenesis through effects on cellular mechanisms (Sirasanagandla et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a rare or not well-studied compound .

Future Directions

As this compound is not well-studied, future research could focus on elucidating its properties, synthesis methods, and potential applications. It could also be interesting to study its reactivity and potential uses in various chemical reactions .

properties

IUPAC Name

1,3-bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O3S/c1-32-20-12-2-15(3-13-20)14-21-22(29)27(18-8-4-16(25)5-9-18)24(31)28(23(21)30)19-10-6-17(26)7-11-19/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOOPIWKZOSJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

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